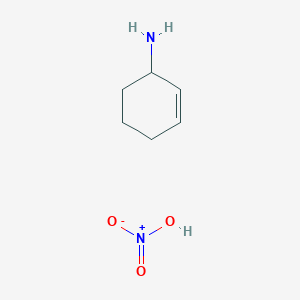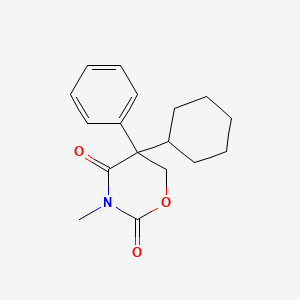
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of oxazinanones, which are six-membered cyclic urethanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione can be achieved through several methods. One notable method involves the intramolecular cyclization of amino acid-derived diazoketones via silica-supported perchloric acid (HClO4) catalysis. This reaction proceeds under metal-free conditions and is promoted by eco-friendly silica-supported HClO4 as the catalyst and methanol as the solvent. This method enables the synthesis of various 1,3-oxazinane-2,5-diones under mild reaction conditions and in good yields (up to 90%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, ensuring high yields and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a valuable synthetic intermediate in the preparation of various bioactive molecules and fine chemicals.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Industry: The compound is used in the production of cosmetics, pesticides, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo reversible cyclization to form more stable cyclic carbamates or undergo elimination to form other products. These reactions are influenced by the compound’s structure and the conditions under which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1,3-oxazinane-2,4-dione: Shares a similar oxazinane structure but lacks the cyclohexyl and methyl groups.
4-Hydroxycyclophosphamide: Bears structural similarity to cyclic carbamates and follows a similar pathway in its reactions.
Uniqueness
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
101582-76-7 |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
5-cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C17H21NO3/c1-18-15(19)17(12-21-16(18)20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
InChI-Schlüssel |
NYQWPBVVXZDZFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(COC1=O)(C2CCCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


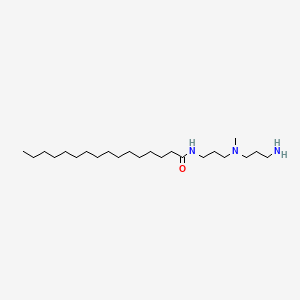
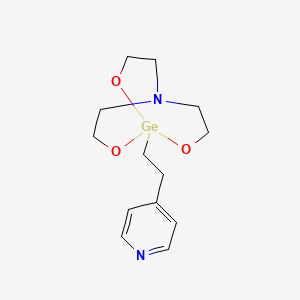
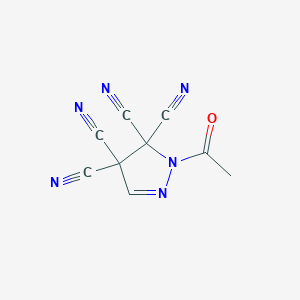
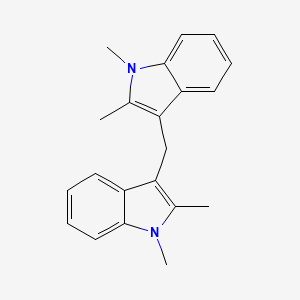
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
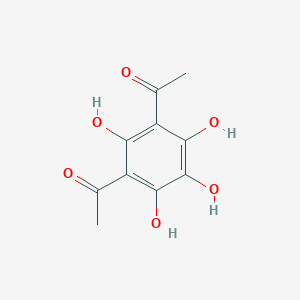
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
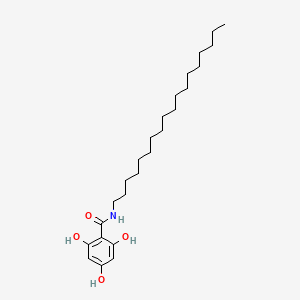
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
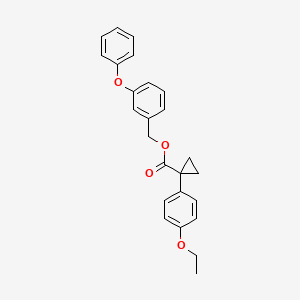
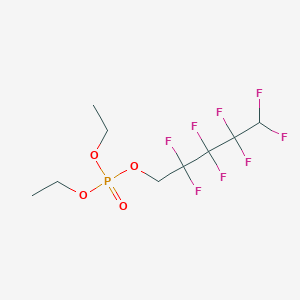
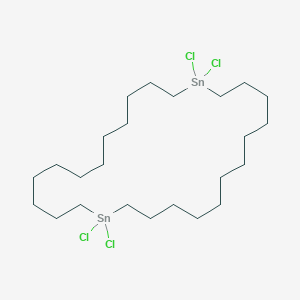
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
